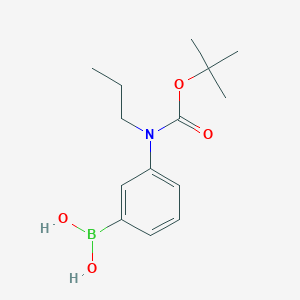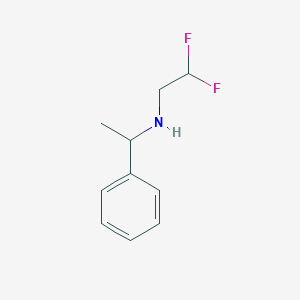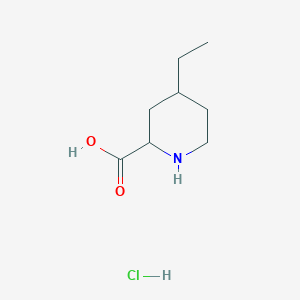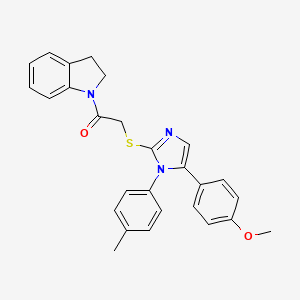
3-(N-BOC-N-Propylamino)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-BOC-N-Propylamino)phenylboronic acid is a useful research compound. Its molecular formula is C14H22BNO4 and its molecular weight is 279.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Binary and Ternary Phenylboronic Acid Complexes
Phenylboronic acids, including derivatives like 3-(N-BOC-N-Propylamino)phenylboronic acid, are utilized for forming binary and ternary complexes with saccharides and Lewis bases. This has implications in the development of sensors and diagnostic tools. The formation of these complexes is significant in various systems and can dominate in solution over a wide pH range, indicating potential applications in biological sensing and molecular recognition (Bosch, Fyles, & James, 2004).
Affinity Chromatography
Phenylboronic acid bioconjugates have been developed for polyvalent immobilization of protein ligands in affinity chromatography. Such bioconjugates offer superior performance compared to traditional covalent immobilization methods, highlighting their utility in biochemical separations and purifications (Wiley et al., 2001).
Anomalous Binding Profile with N-acetylneuraminic Acid
Studies have shown the anomalous binding profile of phenylboronic acids with N-acetylneuraminic acid (Neu5Ac), suggesting selective recognition capabilities that could be exploited in the design of diagnostic tools for identifying specific sugar moieties on biological membranes (Otsuka et al., 2003).
Diagnostic and Therapeutic Applications
Research into phenylboronic acid-functionalized polymers has opened new directions for diagnostic and therapeutic applications, including glucose sensors and bio-separation applications. These polymers, termed 'boronolectins', mimic the natural lectins' ability to interact with carbohydrates, showing promise for versatile diagnostic and therapeutic targets (Matsumoto, Kataoka, & Miyahara, 2014).
Optical Modulation and Gene Transfection
The modification of polyethylene glycol-wrapped single-walled carbon nanotubes with phenyl boronic acids demonstrates the potential for saccharide recognition and optical modulation, which could be leveraged in developing biosensors and drug delivery systems. Additionally, phenylboronic acid-modified polyethylenimine shows enhanced gene delivery efficiency, indicating potential applications in gene therapy (Mu et al., 2012); (Peng, Chen, Zhong, & Zhuo, 2010).
Safety and Hazards
3-(N-BOC-N-Propylamino)phenylboronic acid is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including chemical impermeable gloves .
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-5-9-16(13(17)20-14(2,3)4)12-8-6-7-11(10-12)15(18)19/h6-8,10,18-19H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEXFTYRVSOANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CCC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)
![(2E)-3-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2529051.png)


![1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B2529058.png)



![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2529063.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)
![N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

